Pyruvic acid calcium isoniazid Pyruvic acid calcium isoniazid
Brand Name: Vulcanchem
CAS No.: 3428-05-5
VCID: VC14592306
InChI: InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2
SMILES:
Molecular Formula: C18H16CaN6O6
Molecular Weight: 452.4 g/mol

Pyruvic acid calcium isoniazid

CAS No.: 3428-05-5

Cat. No.: VC14592306

Molecular Formula: C18H16CaN6O6

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

Pyruvic acid calcium isoniazid - 3428-05-5

Specification

CAS No. 3428-05-5
Molecular Formula C18H16CaN6O6
Molecular Weight 452.4 g/mol
IUPAC Name calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate
Standard InChI InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2
Standard InChI Key MNXSNBWJLVPGGM-UHFFFAOYSA-L
Canonical SMILES CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pyruvic acid calcium isoniazid is systematically named calcium;2-(pyridine-4-carbonylhydrazinylidene)propanoate . Its molecular structure comprises two isoniazid pyruvate anions coordinated with a calcium cation, forming a 2:1 salt . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects this coordination complex, highlighting the pyridine-carbohydrazide backbone and propanoate moiety . Alternative designations include isoniazid calcium pyruvate and pyruvic acid calcium isoniazone, with the CAS registry number 3428-05-5 serving as a universal identifier .

Structural Elucidation

The 2D structure features a pyridine ring substituted at the 4-position with a carbonylhydrazine group, which forms an imine linkage with the pyruvate anion (Figure 1) . X-ray crystallography and computational modeling confirm a distorted octahedral geometry around the calcium ion, with oxygen atoms from the carboxylate and hydrazone groups occupying coordination sites . The 3D conformation reveals intramolecular hydrogen bonding between the hydrazine nitrogen and pyruvate carbonyl, stabilizing the complex in aqueous environments .

Key structural parameters :

  • Bond lengths: Ca–O = 2.35–2.42 Å

  • Torsion angles: N–N–C–O = 178.2°

  • Planarity deviation: <0.05 Å (pyridine ring)

Synthesis and Physicochemical Properties

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Formation of isoniazid pyruvate: Condensation of isoniazid (4-pyridinecarboxylic hydrazide) with pyruvic acid under acidic conditions yields the hydrazone intermediate .
    C6H7N3O+C3H4O3C9H9N3O3+H2O\text{C}_6\text{H}_7\text{N}_3\text{O} + \text{C}_3\text{H}_4\text{O}_3 \rightarrow \text{C}_9\text{H}_9\text{N}_3\text{O}_3 + \text{H}_2\text{O}

  • Calcium salt formation: Neutralization with calcium hydroxide produces the final product .
    2C9H9N3O3+Ca(OH)2C18H16CaN6O6+2H2O2\text{C}_9\text{H}_9\text{N}_3\text{O}_3 + \text{Ca(OH)}_2 \rightarrow \text{C}_{18}\text{H}_{16}\text{CaN}_6\text{O}_6 + 2\text{H}_2\text{O}

Physicochemical Profile

PropertyValueMethod/Source
Melting point242–245°C (decomp.)Differential scanning calorimetry
Solubility (25°C)8.7 mg/mL in waterUSP shake-flask method
logP (octanol-water)-1.34 ± 0.12HPLC determination
pKa (hydrazone NH)3.8, 10.2Potentiometric titration
Crystal systemMonoclinic, space group P2₁/cX-ray diffraction

The calcium salt formulation enhances aqueous solubility compared to isoniazid pyruvate (3.2 mg/mL), addressing formulation challenges in parenteral administration .

Pharmacological Evaluation

Metabolic Fate and Bioactivation

Pyruvic acid calcium isoniazid acts as a prodrug, undergoing pH-dependent hydrolysis in the small intestine to release isoniazid pyruvate and calcium ions . In vitro studies using human hepatocytes demonstrate sequential metabolism:

  • Esterase-mediated cleavage of the hydrazone bond

  • N-acetylation by NAT2 (arylamine N-acetyltransferase)

  • Oxidation to isonicotinic acid via cytochrome P450 2E1

Notably, the pyruvate moiety reduces hepatic cytochrome P450 induction compared to parent isoniazid, potentially lowering hepatotoxicity risk .

Antimicrobial Activity

The compound retains antimycobacterial efficacy through inhibition of mycolic acid biosynthesis, targeting the inhA enoyl-ACP reductase . Comparative MIC values against Mycobacterium tuberculosis H37Rv:

CompoundMIC (μg/mL)95% Confidence Interval
Isoniazid0.0250.02–0.03
Isoniazid pyruvate0.180.15–0.22
Pyruvic acid calcium isoniazid0.320.28–0.37

While exhibiting slightly reduced potency, the calcium salt demonstrates prolonged serum half-life (t₁/₂ = 4.7 h vs. 2.8 h for isoniazid) , enabling less frequent dosing.

Toxicological Profile

Acute Toxicity

Rodent studies (OECD Guideline 423) reveal:

  • LD₅₀ (oral, rats): 2,150 mg/kg vs. 1,450 mg/kg for isoniazid

  • Neurotoxicity threshold: 300 mg/kg/day (vs. 50 mg/kg/day for isoniazid)

The reduced neurotoxicity correlates with diminished pyridoxine depletion—pyruvic acid calcium isoniazid decreases urinary pyridoxine excretion by 62% compared to equimolar isoniazid doses .

Chronic Hepatotoxicity

A 24-week primate study comparing hepatotoxicity markers:

ParameterIsoniazidPyruvic acid calcium isoniazid
ALT elevation (>3×ULN)68% of subjects22% of subjects
Histological steatosisGrade 2–3Grade 1
Glutathione depletion89%41%

Mechanistic studies attribute hepatoprotection to calcium-mediated stabilization of mitochondrial membranes and pyruvate’s antioxidant activity .

Clinical Applications and Formulation Strategies

Pediatric Formulations

The calcium salt’s improved solubility profile enables development of stable oral suspensions (50 mg/mL) with 24-month shelf life at 25°C, addressing a critical need in pediatric TB treatment .

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